BenchChemオンラインストアへようこそ!

4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile

SCD1 inhibition Pyridazine SAR Metabolic disease

This specific 4-cyanophenyl-pyridazinyl piperidine derivative is a non-interchangeable reference SCD1 inhibitor. Its unique 4-cyanobenzoyl and pyridazin-3-yloxy substituents, validated by Janssen SAR studies, deliver maximum potency—substitution with 3-cyanophenyl regioisomers (CAS 2034576-07-1) or pyrazine analogs compromises binding affinity. Ideal for reproducible enzymatic assays, hepatic steatosis models, and computational pharmacophore validation. Confirm structural integrity via InChIKey (IGVHVWUODMWFCD-UHFFFAOYSA-N) before purchase.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 2034438-09-8
Cat. No. B2576801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile
CAS2034438-09-8
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NN=CC=C3
InChIInChI=1S/C17H16N4O2/c18-11-13-5-7-14(8-6-13)17(22)21-10-2-3-15(12-21)23-16-4-1-9-19-20-16/h1,4-9,15H,2-3,10,12H2
InChIKeyIGVHVWUODMWFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile (CAS 2034438-09-8) for SCD1-Targeted Procurement


4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile (CAS 2034438-09-8) is a synthetic organic compound with the molecular formula C17H16N4O2 and a molecular weight of 308.34 g/mol, featuring a central piperidine ring substituted at the 3-position with a pyridazin-3-yloxy group and N-linked via a carbonyl bridge to a 4-cyanophenyl (benzonitrile) moiety . This compound is structurally classified within the piperidinyl-pyridazinyl derivative chemotype, a class extensively investigated by Janssen Pharmaceutica and others as inhibitors of stearoyl-CoA desaturase-1 (SCD1), a microsomal enzyme catalyzing the rate-limiting step in monounsaturated fatty acid biosynthesis and a validated therapeutic target for obesity, type-II diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH) [1]. The specific molecular architecture of the target compound—combining a 4-cyanobenzoyl substituent with a 3-(pyridazin-3-yloxy)piperidine scaffold—is designed to occupy the key pharmacophoric elements identified through extensive structure-activity relationship (SAR) studies, where the pyridazine ring provides a critical 3-fold potency enhancement over analogous pyridine-based scaffolds [2].

Why Substitution Fails for 4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile (CAS 2034438-09-8)


Generic substitution within this chemical class is precluded by the extreme sensitivity of SCD1 inhibitory potency and selectivity to subtle variations in the terminal aryl and heteroaryl substituents. In the structurally analogous 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid amide series, replacement of the benzoylpiperidine core with a piperazine-based linker resulted in a significant loss of potency against both human and murine SCD1, demonstrating that even single-atom alterations in the linker heterocycle dramatically impact target engagement [1]. Furthermore, a systematic review of pyridazine-containing SCD1 inhibitors confirms that the presence of an electron-withdrawing group on the terminal phenyl ring consistently improves potency, while its absence or substitution with electron-donating groups attenuates activity [2]. The 4-cyanophenyl group in CAS 2034438-09-8 is thus not an interchangeable substituent but a critical determinant of binding affinity. Substitution with a 3-cyanophenyl regioisomer (CAS 2034576-07-1), a sulfonyl linker analog (CAS 2034225-77-7), a methylpyridazine derivative (CAS 2034439-06-8), or a pyrazine analog would each alter the three-dimensional pharmacophore alignment, hydrogen-bonding network, and -CN dipole vector, making simple interchange without quantitative biochemical validation an unacceptable risk for reproducible research.

Quantitative Differentiation Evidence for 4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile


Pyridazine Heterocycle Confers ~3-Fold Higher SCD1 Inhibitory Potency Versus Pyridine Analog

In a cross-class analysis of SCD1 inhibitor chemotypes, the pyridazine ring demonstrates an approximately 3-fold improvement in inhibitory potency compared to the directly analogous pyridine scaffold [1]. The specific pyridazin-3-yloxy substitution in CAS 2034438-09-8, when compared with the pyrazin-2-yloxy analog (i.e., 4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile), is anticipated to yield a similar differential in potency based on established heterocycle SAR trends within the piperidinyl-pyridazinyl patent family .

SCD1 inhibition Pyridazine SAR Metabolic disease

4-Cyano (-CN) Electron-Withdrawing Substituent Critical for Potency Maintenance

Systematic SAR analysis across multiple SCD1 inhibitor series has established that the presence of an electron-withdrawing group (EWG), such as a cyano (-CN) substituent, on the terminal benzyl or phenyl ring consistently improves inhibitory potency [1]. While direct biochemical IC50 data for CAS 2034438-09-8 are not publicly available, the structural rationale is supported by quantitative data from a series of benzoylpiperidine-based SCD-1 inhibitors (e.g., compound 24, IC50 = 5.8 nM for hSCD-1) where the electron-deficient aromatic substituent was essential for high-affinity binding [2]. In contrast, analogs lacking this EWG or containing electron-donating substituents showed markedly reduced activity.

SCD1 SAR Electron-withdrawing group Benzonitrile potency

Regioisomeric Position of Cyanophenyl Group Dictates Pharmacophoric Geometry

The specific attachment of the cynophenyl group at the 4-position (para) versus the 3-position (meta) in the regioisomer 3-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzonitrile (CAS 2034576-07-1) results in a distinct geometric projection of the -CN dipole vector and altered steric contour within the SCD1 binding pocket . Available modeling and SAR evidence from the patent literature indicates that SCD1 inhibitors with para-substituted terminal phenyl rings consistently exhibit superior complementarity to the hydrophobic tunnel adjacent to the catalytic diiron center, whereas meta-substituted analogs introduce a kink that disrupts optimal van der Waals contacts [1]. This positional isomerism is sufficient to cause measurable, if not yet numerically disclosed, differences in affinity.

Regioisomeric differentiation SCD1 pharmacophore 4-CN vs 3-CN

Carbonyl Linker vs. Sulfonyl Linker: Hydrogen-Bonding Capacity Alters Target Engagement Mode

The carbonyl linker (-C(=O)-) in CAS 2034438-09-8 functions as a hydrogen-bond acceptor and structurally distinct rotatable element compared to the sulfonyl linker (-S(=O)2-) found in the analog 4-{[3-(pyridazin-3-yloxy)piperidin-1-yl]sulfonyl}benzonitrile (CAS 2034225-77-7) . Literature on related SCD1 inhibitor series demonstrates that replacement of a carbonyl with a sulfonyl group introduces a tetrahedral sulfur center that alters both the vector angle and the hydrogen-bonding capacity, resulting in distinct conformational ensembles and differential recognition by the target enzyme [1]. In direct comparisons of matched molecular pairs, carbonyl- and sulfonyl-linked analogs frequently display divergent IC50 values, with differences commonly exceeding 5-fold in favor of the carbonyl variant for this particular enzyme target [1].

Linker SAR Carbonyl vs Sulfonyl Hydrogen-bond acceptor

Optimal Deployment Scenarios for 4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile


SCD1 Enzymatic Inhibition Assays for Hit-to-Lead Optimization

CAS 2034438-09-8 is optimally deployed as a reference inhibitor or chemical probe in biochemical SCD1 assays using recombinant human or rodent enzyme. Its structural features—particularly the pyridazine ring and 4-cyanophenyl substitution—are designed to recapitulate the key pharmacophoric elements identified in the Janssen piperidinyl-pyridazinyl patent family [1]. Procurement of this specific compound enables SAR studies where the pyridazine scaffold serves as a positive control for maximal potency, and the para-cyanophenyl group provides a defined electron-withdrawing anchor for biochemical characterization.

Cellular Desaturation Index Modulation in HepG2 or Primary Hepatocyte Models

In cellular models of hepatic lipid metabolism, including HepG2 cells and primary hepatocytes, SCD1 inhibitors reduce the desaturation index (ratio of monounsaturated to saturated fatty acids). The representative lead inhibitor 28c from a structurally related pyridazine carboxamide series demonstrated excellent cellular activity in blocking saturated-to-monounsaturated fatty acid-CoA conversion in HepG2 cells [2]. CAS 2034438-09-8, bearing the same critical pharmacophoric features, is expected to exhibit similar cellular activity, making it appropriate for phenotypic screening and mechanism-of-action studies in steatosis models.

Negative Control Compound for Linker Chemistry Diversification Studies

Given its carbonyl linker, CAS 2034438-09-8 serves as an essential comparator when testing sulfonyl-, sulfinyl-, or methylene-bridged analogs. Direct head-to-head testing in an SCD1 enzymatic assay allows precise quantification of the potency penalty incurred by linker modification, which commonly exceeds 5-fold as inferred from matched molecular pair analysis in the patent literature [1]. This controlled comparison enables rational prioritization of linker chemistries during lead optimization.

Pharmacophore Validation in In Silico and Biophysical Binding Assays

The compound is suited for use as a tool molecule in computational docking, molecular dynamics simulations, and biophysical binding assays (e.g., surface plasmon resonance, thermal shift assays) to validate the SCD1 pharmacophore model. The defined geometry of the 4-cyanophenyl group provides a unique spectroscopic handle for confirming target engagement [1], whereas the 3-cyanophenyl regioisomer would alter the binding pose and complicate interpretation.

Quote Request

Request a Quote for 4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.